molecular formula C13H16Cl2N2O5S B2529904 Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate CAS No. 853751-14-1

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2529904
CAS No.: 853751-14-1
M. Wt: 383.24
InChI Key: KGLATTHNTXFTRK-UHFFFAOYSA-N
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Description

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a benzenesulfonyl group substituted with two chlorine atoms and a hydroxyl group at the 3,5- and 2-positions, respectively. The piperazine ring is further functionalized with an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 4-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O5S/c1-2-22-13(19)16-3-5-17(6-4-16)23(20,21)11-8-9(14)7-10(15)12(11)18/h7-8,18H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLATTHNTXFTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Analysis : Further crystallographic studies (using SHELX ) are needed to confirm the target compound’s conformation and packing.
  • Pharmacological Screening: Prioritize assays against Gram-negative bacteria and cancer cell lines, leveraging known piperazine bioactivity .
  • SAR Development : Modify the benzenesulfonyl group (e.g., replace Cl with F) to optimize potency and solubility.

Biological Activity

Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate (CAS No. 853751-14-1) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group and an ethyl ester. Its molecular formula is C13H16Cl2N2O5SC_{13}H_{16}Cl_2N_2O_5S with a molecular weight of 383.24 g/mol. The structural uniqueness provides a foundation for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example:

  • Dopamine Transporter (DAT) : Affinity studies indicate that compounds with similar structures exhibit high affinity for DAT, suggesting potential applications in treating neurological disorders such as depression and ADHD .

In Vivo Studies

In vivo studies have shown promising results regarding the compound's effects on locomotor activity and its capacity to generalize the cocaine-discriminative stimulus in animal models. The findings suggest that it may have a longer duration of action compared to traditional stimulants .

Case Studies and Research Findings

Several research articles highlight the biological implications of this compound:

  • Neuropharmacological Effects : A study demonstrated that derivatives of piperazine compounds could modulate neurotransmitter transporters, indicating potential therapeutic applications in treating substance abuse disorders .
  • Metabolic Effects : Research into FXR modulators has revealed that similar compounds can influence lipid metabolism and insulin sensitivity, suggesting that this compound may have implications for metabolic syndrome management .

Comparative Analysis of Biological Activity

Compound Biological Target Activity Reference
This compoundDATHigh affinity
Similar Piperazine DerivativesVarious neurotransmitter transportersModulation of activity
FXR ModulatorsLipid metabolismRegulation of triglycerides

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